molecular formula C10H10N2O B12832140 1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one

1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one

Cat. No.: B12832140
M. Wt: 174.20 g/mol
InChI Key: RLYFQLCHYVCODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,2-a]pyridine ring system with a methyl group at the 2-position and an ethanone group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminopyridine with acetylacetone under acidic conditions to form the imidazo[1,2-a]pyridine ring system. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one is unique due to the presence of the ethanone group at the 6-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its specific applications in scientific research and drug development .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-6-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7-5-12-6-9(8(2)13)3-4-10(12)11-7/h3-6H,1-2H3

InChI Key

RLYFQLCHYVCODG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.